N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide -

N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Catalog Number: EVT-4525554
CAS Number:
Molecular Formula: C21H29N3O4
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound belonging to the class of 1,2,4-oxadiazoles. [] While its natural source is not explicitly mentioned in the reviewed literature, its structural features suggest it is not a naturally occurring compound.

This compound has primarily been investigated for its potential biological activity, specifically as a potential inhibitor of kinesin spindle protein (KSP). [] KSP plays a crucial role in cell division, making it a target for developing anticancer drugs.

Synthesis Analysis

The synthesis of N-Cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is described in the patent "Pyrazole and triazole compounds as inhibitors of KSP." [] The specific synthetic route involves multiple steps, ultimately leading to the formation of the target compound.

Molecular Structure Analysis

N-Cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide contains a central 1,2,4-oxadiazole ring, a five-membered heterocycle with three heteroatoms (two nitrogen and one oxygen). [] Attached to this ring are:

Physical and Chemical Properties Analysis

Specific physical and chemical properties like melting point, boiling point, solubility, etc., are not detailed in the reviewed literature. []

Applications

The primary application explored for N-Cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is as a potential inhibitor of KSP. [] By inhibiting KSP, this compound could disrupt the proper formation of the mitotic spindle during cell division, ultimately leading to cell cycle arrest and cell death. This mechanism holds promise for developing new anticancer therapies.

Sumatriptan

Compound Description: Sumatriptan is a 5-HT1B/1D receptor agonist primarily used to treat migraine headaches. It has been investigated for its potential in treating dyspeptic symptoms due to its ability to facilitate gastric accommodation, a process involving relaxation and increased volume of the stomach in response to food intake [].

Relevance: While not structurally similar to N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, sumatriptan's interaction with 5-HT1B/1D receptors is relevant to the broader discussion of serotonergic compounds and their potential influence on gastrointestinal functions, similar to the target compound. This paper explores the role of 5-HT1B receptors in canine gastric accommodation, a mechanism potentially relevant to the target compound's activity. [] -

GR-127935

Compound Description: GR-127935 is a non-selective 5-HT1B/1D receptor antagonist. In studies, it effectively reversed the gastric relaxation induced by sumatriptan, suggesting its involvement in modulating gastric accommodation [, ].

Relevance: Though not structurally identical to N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, GR-127935 shares the 1,2,4-oxadiazole moiety present in the target compound. Additionally, its role as a 5-HT1B/1D receptor antagonist provides valuable context for understanding how modulation of these receptors, potentially targeted by N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, can impact physiological processes like gastric accommodation. [, ] - ,

SB-216641 hydrochloride

Compound Description: SB-216641 hydrochloride is a selective 5-HT1B receptor antagonist. Similar to GR-127935, it reversed the gastric relaxation caused by sumatriptan, highlighting the role of 5-HT1B receptors in gastric accommodation [, ].

Relevance: While not sharing the exact core structure of N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, SB-216641 hydrochloride features a 1,2,4-oxadiazole ring system, making it structurally relevant. Moreover, its specific action on 5-HT1B receptors further strengthens the potential connection between N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide and the modulation of serotonergic pathways, particularly in the context of gastric functions. [, ] - ,

BRL-15572 hydrochloride (3-[4-(4-chloro-phenyl)piperazin-1-yl]-1,1-diphenyl-2-propanol hydrochloride)

Compound Description: BRL-15572 hydrochloride is a selective 5-HT1D receptor antagonist. Unlike GR-127935 and SB-216641 hydrochloride, it did not reverse sumatriptan-induced gastric relaxation, suggesting that 5-HT1D receptors are not primarily involved in this specific physiological response [].

CP 94253 (5‐propoxy‐3‐(1,2,3,6‐tetrahydro‐4‐pyridinyl)‐1‐H‐pyrrolo[3,2‐b]pyridine)

Compound Description: CP 94253 is a 5-HT1B receptor agonist. Research suggests its anxiolytic-like effects might be linked to postsynaptic 5-HT1B receptors or 5-HT1B heteroreceptors and are not solely dependent on benzodiazepine receptors [].

Relevance: Though structurally dissimilar to N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, CP 94253's action on 5-HT1B receptors draws a parallel to the potential serotonergic activity of N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. This highlights the significance of 5-HT1B receptors as potential drug targets for various therapeutic applications, including the possible use of N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in conditions influenced by serotonergic pathways. [] -

Ketanserin

Compound Description: Ketanserin acts as a selective antagonist for the h5-HT1D receptor. It displays significantly higher affinity for the h5-HT1D receptor (Ki = 24–27 nM) compared to the h5-HT1B receptor (Ki = 2193–2902 nM) []. This selectivity arises from the interaction of ketanserin with the second extracellular loop and/or the fifth transmembrane domain of the h5-HT1D receptor [].

Relevance: While structurally distinct from N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, ketanserin's interaction with the h5-HT1D receptor provides insights into the structural features important for binding to this receptor subtype. This is relevant considering the target compound may also interact with serotonin receptors, and understanding the structural determinants of receptor selectivity can guide further investigations into the target compound's mechanism of action. [] -

Ritanserin

Compound Description: Ritanserin, similar to ketanserin, exhibits selective antagonism towards the h5-HT1D receptor, displaying a higher affinity for this receptor subtype compared to the h5-HT1B receptor []. Its binding profile closely resembles that of ketanserin, suggesting a similar mode of interaction with the h5-HT1D receptor involving the second extracellular loop and/or the fifth transmembrane domain [].

Relevance: Despite not being structurally analogous to N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, ritanserin's shared selectivity for the h5-HT1D receptor with ketanserin underscores the importance of specific structural motifs in achieving receptor subtype selectivity. This knowledge can be applied to the study of N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide to determine if it exhibits selectivity towards particular serotonin receptor subtypes, which would be crucial for understanding its pharmacological effects. [] -

[3H]5-Carboxamidotryptamine ([(3)H]5-CT)

Compound Description: [(3)H]5-CT is a radiolabeled agonist used to study the distribution of 5-HT7 receptors in the brain []. While it exhibits high affinity for 5-HT7 receptors in tissue homogenates, it is not an ideal tracer for autoradiographic studies due to its low density binding pattern [].

Relevance: While not structurally similar to N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, [(3)H]5-CT is relevant because it highlights the challenges in finding suitable ligands for studying specific serotonin receptor subtypes. This is particularly pertinent when considering the potential interaction of N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide with serotonin receptors. Careful selection of ligands and experimental techniques is crucial for accurately characterizing the pharmacological profile of the target compound. [] -

[3H]8-Hydroxy-2-(di-n-propylamino)tetraline ([(3)H]8-OH-DPAT)

Compound Description: [(3)H]8-OH-DPAT is another radiolabeled ligand utilized in investigating 5-HT7 receptors. Compared to [(3)H]5-CT, it demonstrates a higher density binding pattern in the brain, making it a more suitable radioligand for autoradiographic studies targeting 5-HT7 receptors [].

Relevance: Although not structurally related to N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, [(3)H]8-OH-DPAT serves as a valuable tool for studying 5-HT7 receptors, underscoring the importance of selecting appropriate ligands for receptor research. This is particularly relevant when characterizing the pharmacological properties of N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, especially if it exhibits interactions with serotonin receptors. [] -

Properties

Product Name

N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

IUPAC Name

N-cyclohexyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C21H29N3O4/c1-3-27-18-14-15(12-13-17(18)26-2)21-23-20(28-24-21)11-7-10-19(25)22-16-8-5-4-6-9-16/h12-14,16H,3-11H2,1-2H3,(H,22,25)

InChI Key

XIXYRMCAYKQJCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3CCCCC3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.